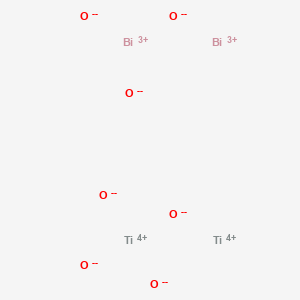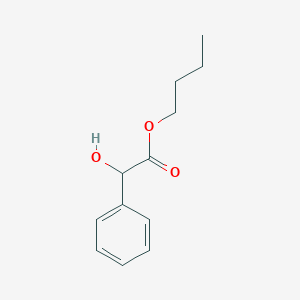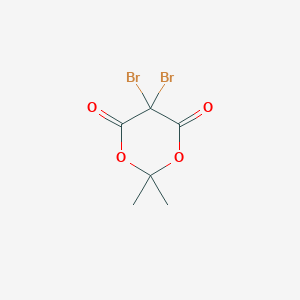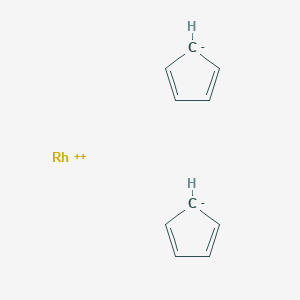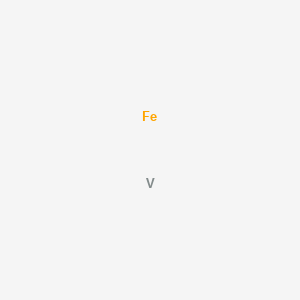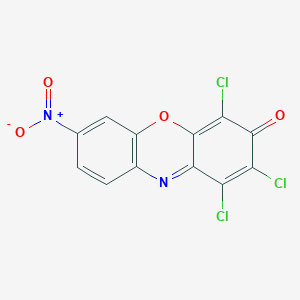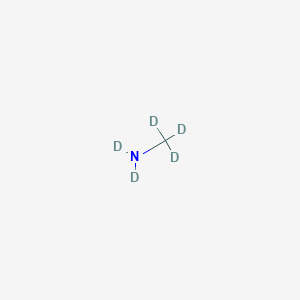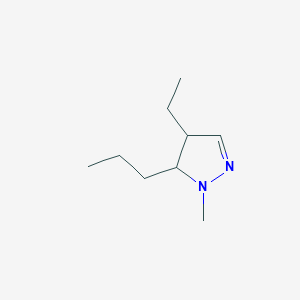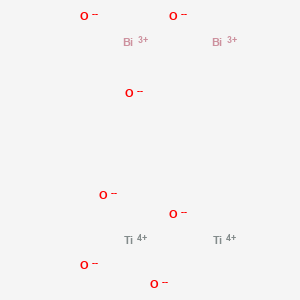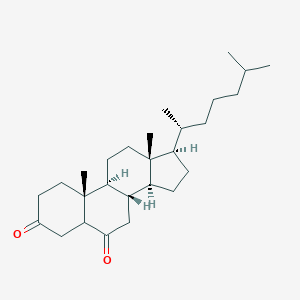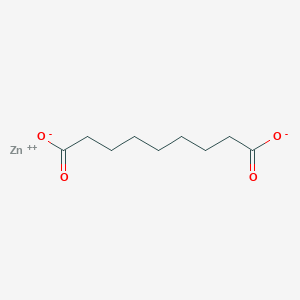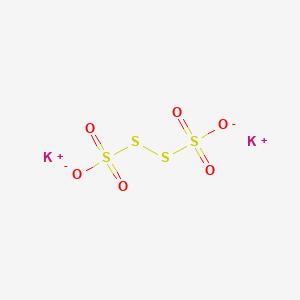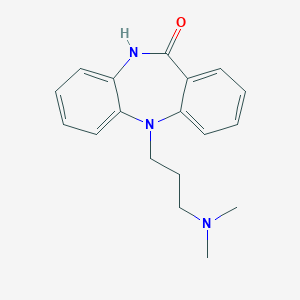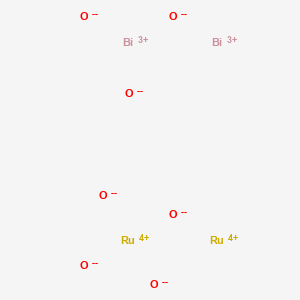
Dibismuth diruthenium heptaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibismuth diruthenium heptaoxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a complex oxide that contains bismuth, ruthenium, and oxygen. This compound is known for its unique properties, including its high stability, conductivity, and catalytic activity. In
Aplicaciones Científicas De Investigación
Dibismuth diruthenium heptaoxide has several potential applications in scientific research. One of the most promising areas is in catalysis, where it has shown excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. It is also being investigated for its potential use in fuel cells, where it could be used as a catalyst for the oxygen reduction reaction. Other areas of research include its use in sensors, electronic devices, and biomedical applications.
Mecanismo De Acción
The mechanism of action of dibismuth diruthenium heptaoxide is not fully understood. However, it is believed that its catalytic activity is due to the presence of bismuth and ruthenium ions, which act as active sites for the reaction. The oxygen vacancies in the compound also play a role in its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dibismuth diruthenium heptaoxide. However, studies have shown that it is non-toxic and biocompatible, making it a promising candidate for biomedical applications. It has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dibismuth diruthenium heptaoxide is its high stability, which makes it an ideal candidate for use in various experiments. It is also relatively easy to synthesize using various methods. However, one of the limitations is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on dibismuth diruthenium heptaoxide. One area of interest is its potential use in energy storage devices, such as batteries and supercapacitors. It is also being investigated for its potential use in water splitting reactions, which could be used to generate hydrogen fuel. Additionally, there is ongoing research on its use in biomedical applications, such as drug delivery systems and cancer therapy.
In conclusion, dibismuth diruthenium heptaoxide is a complex oxide that has shown great potential in various scientific research applications. Its unique properties, including its high stability, conductivity, and catalytic activity, make it an ideal candidate for use in various fields, including catalysis, energy storage, and biomedical applications. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Métodos De Síntesis
The synthesis of dibismuth diruthenium heptaoxide is a complex process that involves several steps. One of the most commonly used methods is the sol-gel method, which involves the hydrolysis of metal alkoxides in a solution. This method allows for the precise control of the size, shape, and composition of the resulting nanoparticles. Other methods include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
Propiedades
Número CAS |
12506-18-2 |
|---|---|
Nombre del producto |
Dibismuth diruthenium heptaoxide |
Fórmula molecular |
Bi2O7Ru2 |
Peso molecular |
732.1 g/mol |
Nombre IUPAC |
dibismuth;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/2Bi.7O.2Ru/q2*+3;7*-2;2*+4 |
Clave InChI |
FKMAKJMCRYHKTL-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Otros números CAS |
12506-18-2 |
Sinónimos |
dibismuth diruthenium heptaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



